Cas no 302923-02-0 (4-Sulfino-2-butenoic Acid)

4-Sulfino-2-butenoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Sulfinobut-2-enoic acid
- 4-Sulfino-2-butenoic Acid
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- Inchi: 1S/C4H6O4S/c5-4(6)2-1-3-9(7)8/h1-2H,3H2,(H,5,6)(H,7,8)/b2-1+
- InChI Key: HJRTZZUOYKUWRN-OWOJBTEDSA-N
- SMILES: S(C/C=C/C(=O)O)(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 151
- Topological Polar Surface Area: 93.8
- XLogP3: -0.6
4-Sulfino-2-butenoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S733400-1g |
4-Sulfino-2-butenoic Acid |
302923-02-0 | 1g |
$ 5410.00 | 2022-06-03 | ||
TRC | S733400-250mg |
4-Sulfino-2-butenoic Acid |
302923-02-0 | 250mg |
$1964.00 | 2023-05-17 | ||
TRC | S733400-500mg |
4-Sulfino-2-butenoic Acid |
302923-02-0 | 500mg |
$ 3000.00 | 2023-09-06 | ||
TRC | S733400-100mg |
4-Sulfino-2-butenoic Acid |
302923-02-0 | 100mg |
$919.00 | 2023-05-17 | ||
TRC | S733400-25mg |
4-Sulfino-2-butenoic Acid |
302923-02-0 | 25mg |
$270.00 | 2023-05-17 | ||
TRC | S733400-1000mg |
4-Sulfino-2-butenoic Acid |
302923-02-0 | 1g |
$6527.00 | 2023-05-17 |
4-Sulfino-2-butenoic Acid Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 4-Sulfino-2-butenoic Acid
Comprehensive Analysis of 4-Sulfino-2-butenoic Acid (CAS No. 302923-02-0): Properties, Applications, and Research Insights
4-Sulfino-2-butenoic Acid (CAS No. 302923-02-0) is a specialized organic compound gaining attention in biochemical and pharmaceutical research due to its unique sulfinyl and carboxylic acid functional groups. This compound, often referred to by its systematic name or CAS registry number, plays a pivotal role in synthetic chemistry and metabolic studies. Researchers are increasingly exploring its potential in enzyme inhibition, redox reactions, and as a precursor for bioactive molecules.
The molecular structure of 4-Sulfino-2-butenoic Acid features a C4 unsaturated backbone with a sulfino (–SO2H) group at the 4-position and a carboxyl (–COOH) group at the 2-position. This configuration enables diverse reactivity, making it valuable for peptide modifications and chelating agent synthesis. Recent studies highlight its relevance in antioxidant pathways, aligning with the growing interest in oxidative stress mitigation—a hot topic in aging and chronic disease research.
In the context of green chemistry, 302923-02-0 has been investigated for its biodegradability and low environmental persistence. This aligns with global trends toward sustainable chemical synthesis, a frequently searched topic in academic and industrial circles. Its applications extend to bioconjugation techniques, where it serves as a linker for protein labeling—a technique widely used in proteomics and diagnostic assay development.
Analytical methods for 4-Sulfino-2-butenoic Acid characterization typically involve HPLC-MS and NMR spectroscopy, addressing common queries about compound purity verification. Stability studies indicate optimal storage under anhydrous conditions at low temperatures, a practical consideration for laboratories handling sensitive reagents. The compound’s water solubility and pH-dependent reactivity are frequently discussed in forums focusing on buffer compatibility in biological assays.
Emerging applications include its use in click chemistry workflows, particularly in bioorthogonal reactions—a trending subject in drug discovery. Patent databases reveal innovative uses of 302923-02-0 in prodrug design, capitalizing on its reversible sulfinyl oxidation state. These developments respond to the pharmaceutical industry’s demand for targeted drug delivery systems, a dominant theme in recent scientific literature.
From a commercial perspective, suppliers often list 4-Sulfino-2-butenoic Acid alongside related sulfinic acid derivatives, catering to researchers investigating thiol-disulfide exchange mechanisms. The compound’s role in post-translational modification studies further enhances its appeal, coinciding with increased interest in protein engineering technologies. Quality control protocols emphasize spectroscopic fingerprinting to address purity concerns—a key consideration for reproducibility in published studies.
Future research directions may explore 302923-02-0 in metabolomics applications, particularly for tracing sulfur metabolic pathways. Its potential in biomarker discovery aligns with precision medicine initiatives, while its metal-binding capacity could inspire new catalytic systems. These prospects position 4-Sulfino-2-butenoic Acid as a compound of continuing interdisciplinary significance.
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